

"crystal structure of 4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine"

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Compound of Interest

Compound Name: 4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine

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An In-depth Technical Guide on the Crystal Structure of **4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the crystal structure of **4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine**, a molecule of interest in medicinal chemistry. The document details the crystallographic data, molecular geometry, and intermolecular interactions determined by single-crystal X-ray diffraction. Furthermore, it outlines the experimental protocols for the synthesis, crystallization, and structural determination of the compound. This information is crucial for structure-based drug design and the development of novel therapeutic agents. In the title molecule, $C_9H_6Cl_2N_2S$, the benzene and thiazole rings are not coplanar, with a significant dihedral angle between their mean planes.^{[1][2]} The crystal packing is characterized by the formation of dimers through $N-H\cdots N$ hydrogen bonds, which are further linked into layers by $C-H\cdots Cl$ interactions.^{[1][2]} Additionally, $\pi-\pi$ stacking interactions are observed between the thiazole rings.^{[1][2]}

Crystallographic Data

The crystal structure of **4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine** ($C_9H_6Cl_2N_2S$) was determined by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic

system. A summary of the crystal data and structure refinement parameters is presented in Table 1.

Table 1: Crystal Data and Structure Refinement

Parameter	Value
Empirical Formula	C ₉ H ₆ Cl ₂ N ₂ S
Formula Weight	245.12
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a (Å)	13.0270 (9)
b (Å)	10.1183 (6)
c (Å)	7.7159 (5)
β (°)	91.974 (3)
Volume (Å ³)	1016.44 (11)
Z	4
Radiation (Å)	Mo Kα (λ = 0.71073)
Temperature (K)	296
Reflections Collected	8039
Independent Reflections	2245
R _{int}	0.020
Final R indexes [I > 2σ(I)]	R ₁ = 0.029, wR ₂ = 0.080
Goodness-of-fit (S)	1.04

Data sourced from NIH PMC and ResearchGate articles.[\[1\]](#)[\[2\]](#)

Molecular Geometry and Intermolecular Interactions

The molecular structure of **4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine** consists of a 2,5-dichlorophenyl group attached to a 1,3-thiazol-2-amine moiety. The benzene and thiazole rings are planar, with root-mean-square deviations of 0.009 Å and 0.030 Å, respectively.[1] The dihedral angle between the mean planes of these two rings is 54.18 (8)°.[1][2]

In the crystal, molecules form centrosymmetric dimers through pairs of N—H⋯N hydrogen bonds, creating an R₂²(8) ring motif.[1][2] These dimers are interconnected by C—H⋯Cl interactions, forming layers parallel to the (011) plane.[1][2] The thiazole rings stack along the c-axis direction, with a centroid-to-centroid distance of 3.8581 (9) Å, which is indicative of π–π stacking interactions.[1][2] An intramolecular C—H⋯S contact is also present.[1][2]

Experimental Protocols

The determination of the crystal structure involved the following key experimental stages:

Synthesis and Crystallization

The title compound was synthesized by reacting N-(2,4-dichlorophenyl)thiourea with 2-chloro-1,1-dimethoxyethane in a water-methanol mixture.[1] The reaction mixture was refluxed for 4 hours. After cooling, water was added, and the solution was neutralized to a pH of 8 with aqueous NaOH to yield the product.[2] Single crystals suitable for X-ray diffraction were obtained by slow evaporation from an appropriate solvent.

X-ray Data Collection and Processing

A suitable single crystal with dimensions of 0.33 × 0.28 × 0.22 mm was mounted on a Bruker Kappa APEXII CCD area-detector diffractometer.[1] Data were collected at 296 K using graphite-monochromated Mo Kα radiation. A multi-scan absorption correction was applied using the SADABS program.[1] The data were processed and reduced using the SAINT software.[1]

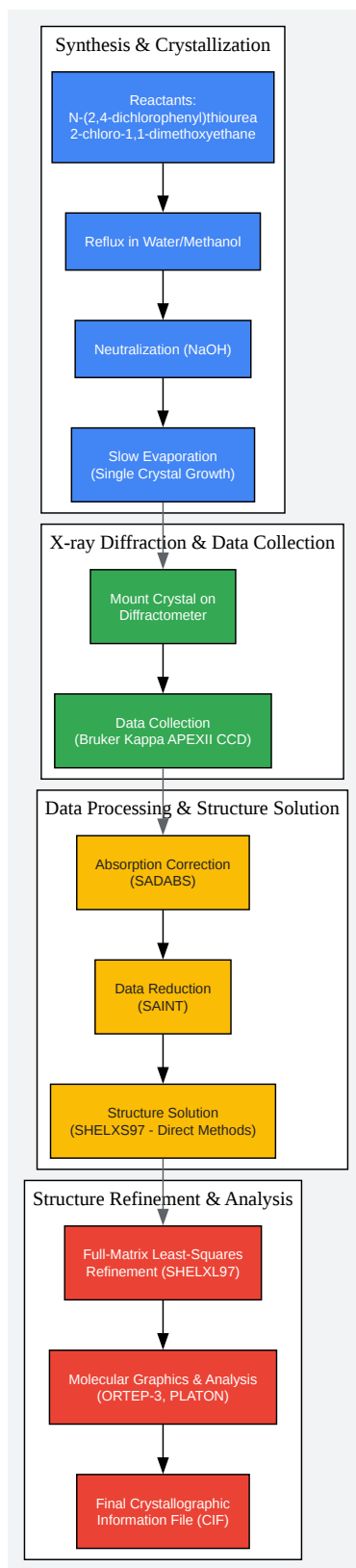
Structure Solution and Refinement

The crystal structure was solved using direct methods with the SHELXS97 program and refined by full-matrix least-squares on F² using SHELXL97.[1] All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were positioned geometrically and refined using a riding

model.^[1]^[2] The molecular graphics were generated using ORTEP-3 for Windows and PLATON.^[1]

Experimental Workflow

The following diagram illustrates the workflow for the determination of the crystal structure of **4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine**.



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Experimental workflow for crystal structure determination.

Signaling Pathways

The provided search results focus exclusively on the synthesis and crystallographic analysis of **4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine**. No specific biological studies or signaling pathways associated with this particular compound were identified in the literature reviewed for this guide. While thiazole derivatives are known to exhibit a wide range of biological activities, further research is required to elucidate the specific mechanisms of action and potential signaling pathways for this compound.^{[3][4][5]}

Conclusion

This technical guide has summarized the key crystallographic features of **4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine**. The detailed data on its solid-state structure, including molecular conformation and intermolecular interactions, provide a valuable foundation for computational modeling, structure-activity relationship studies, and the rational design of new derivatives with potentially enhanced biological activities. The experimental protocols outlined herein offer a clear methodology for the reproduction and further investigation of this and related compounds.

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